![molecular formula C4H7BrZn B3201521 Cyclobutylzinc bromide 0.5M in Tetrahydrofuran CAS No. 1019205-65-2](/img/structure/B3201521.png)
Cyclobutylzinc bromide 0.5M in Tetrahydrofuran
Overview
Description
Cyclobutylzinc bromide 0.5M in Tetrahydrofuran is an organozinc compound . It is often used as a reagent in various chemical reactions .
Synthesis Analysis
Cyclobutylzinc bromide is typically used in C-C bond formation reactions . It can be used in the synthesis of polyfunctional indoles by reacting with various aryldiazonium salts .Molecular Structure Analysis
The molecular formula of this compound is C4H7BrZn . Its molecular weight is 200.38 g/mol .Chemical Reactions Analysis
Cyclobutylzinc bromide is suitable for C-C bond formation . It can be employed for cross-coupling with acid chlorides, aryl halides, and substituted or non-substituted allyl halides . It may also undergo Michael Addition to unsaturated ketones or additions to alkynes .Physical And Chemical Properties Analysis
This compound has a density of 0.984 g/mL at 25 °C . Its molecular weight is 200.38 g/mol .Mechanism of Action
Target of Action
Cyclobutylzinc bromide, also known as bromozinc(1+);cyclobutane, is primarily used in organic synthesis . Its primary targets are acid chlorides , aryl halides , and substituted or non-substituted allyl halides .
Mode of Action
Cyclobutylzinc bromide interacts with its targets through cross-coupling reactions . It can also undergo Michael Addition to unsaturated ketones or additions to alkynes to give substituted dienes .
Biochemical Pathways
It is known to participate incross-coupling reactions and Michael Addition , which are fundamental reactions in organic chemistry .
Result of Action
The result of cyclobutylzinc bromide’s action is the formation of cross-coupled products or substituted dienes . These products are valuable in various fields of organic synthesis.
Action Environment
Cyclobutylzinc bromide is sensitive to environmental conditions. It reacts with water and releases flammable gas . It is packaged under argon in resealable ChemSeal™ bottles . The recommended storage is to keep it cold and store under argon . These precautions help maintain the compound’s stability and efficacy.
Advantages and Limitations for Lab Experiments
Cyclobutylzinc bromide 0.5M in Tetrahydrofuran has several advantages over other organometallic reagents, including high reactivity, low toxicity, and ease of preparation. It can be used in various reactions, including cross-coupling, addition, and substitution reactions, and can be employed in the synthesis of complex organic molecules. However, this compound has some limitations, including its sensitivity to air and moisture, which can lead to decomposition and reduced reactivity. It also has a short shelf life and requires careful storage and handling.
Future Directions
There are several future directions for the use of Cyclobutylzinc bromide 0.5M in Tetrahydrofuran in scientific research. One potential application is in the synthesis of functionalized organozinc reagents, which can be employed in various reactions, including Negishi coupling, Suzuki coupling, and Stille coupling. Another direction is in the preparation of chiral cyclobutylzinc reagents, which can be used in enantioselective reactions. Additionally, this compound can be used in the synthesis of complex natural products and pharmaceuticals, which can have potential therapeutic applications.
Scientific Research Applications
Cyclobutylzinc bromide 0.5M in Tetrahydrofuran has been widely used in organic synthesis for various reactions, including cross-coupling, addition, and substitution reactions. One of the most significant applications of this compound is in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. It has also been used in the preparation of functionalized organozinc reagents, which have been employed in various reactions, including Negishi coupling, Suzuki coupling, and Stille coupling.
Safety and Hazards
properties
IUPAC Name |
bromozinc(1+);cyclobutane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Zn/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFQEBSVYUDIES-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]C1.[Zn+]Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrZn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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